molecular formula C12H14FNO3 B13166023 2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid

2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B13166023
M. Wt: 239.24 g/mol
InChI Key: WGALSUVQPQPQQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3-fluorobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
  • 2-[(3-Bromobenzoyl)amino]-3-methylbutanoic acid
  • 2-[(3-Iodobenzoyl)amino]-3-methylbutanoic acid

Uniqueness

2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall stability compared to its halogenated analogs .

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

2-[(3-fluorobenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)

InChI Key

WGALSUVQPQPQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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